molecular formula C18H16N4O6S B184930 3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 4636-87-7

3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B184930
CAS RN: 4636-87-7
M. Wt: 416.4 g/mol
InChI Key: HGRBRVHNIWTZAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have a range of effects on the biochemical and physiological processes in the body, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its ability to bind to specific proteins in the body. This binding can either activate or inhibit the activity of these proteins, leading to a range of effects on the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have a range of effects on the biochemical and physiological processes in the body. These effects include modulation of protein activity, changes in cellular signaling pathways, and alterations in gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in lab experiments is its ability to selectively modulate the activity of specific proteins. This can allow researchers to study the function of these proteins in a more precise manner. However, one limitation of this compound is that its effects may be context-dependent, meaning that it may have different effects in different experimental settings.

Future Directions

There are several future directions for research on 3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide. One area of interest is the development of more selective compounds that can target specific proteins with greater precision. Another area of interest is the investigation of the compound's effects on different cell types and in different disease states. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a tool for scientific research.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves several steps. The starting materials are 3,4,5-trimethoxybenzoic acid and 5-(3-nitrophenyl)-1,3,4-thiadiazol-2-amine. These two compounds are reacted together in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form the desired product.

Scientific Research Applications

3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential use in scientific research. One area of interest is its potential as a tool for studying the function of certain proteins in the body. This compound has been shown to bind to specific proteins and modulate their activity, making it a useful tool for researchers studying these proteins.

properties

CAS RN

4636-87-7

Product Name

3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C18H16N4O6S

Molecular Weight

416.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C18H16N4O6S/c1-26-13-8-11(9-14(27-2)15(13)28-3)16(23)19-18-21-20-17(29-18)10-5-4-6-12(7-10)22(24)25/h4-9H,1-3H3,(H,19,21,23)

InChI Key

HGRBRVHNIWTZAF-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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